(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid chemical properties
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid
Introduction
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis. As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The unique substitution pattern of this molecule—featuring a difluorinated phenyl ring and a long-chain heptyloxy group—imparts specific electronic and steric properties that are highly sought after in the fields of drug discovery and materials science. The electron-withdrawing nature of the fluorine atoms enhances the Lewis acidity of the boron center, while the lipophilic heptyloxy tail modulates solubility and pharmacokinetic parameters in potential therapeutic agents.[2]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the core chemical properties, reactivity, synthetic applications, and handling considerations for (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid, providing field-proven insights and validated protocols to facilitate its effective use in the laboratory.
Core Chemical Identity and Properties
A precise understanding of a reagent's fundamental properties is critical for its successful application. This section outlines the key identifiers, structural features, and physical characteristics of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid.
Chemical Structure and Identifiers
The molecular structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], two fluorine atoms at positions 2 and 3, and a heptyloxy group [-O(CH₂)₆CH₃] at position 4.
Caption: Chemical Structure of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 147222-88-6 | [3] |
| Molecular Formula | C₁₃H₁₉BF₂O₃ | [3] |
| Molecular Weight | 272.10 g/mol | [3] |
| MDL Number | MFCD06657885 | [3] |
| Synonyms | (2,3-Difluoro-4-heptyloxyphenyl)boronic acid |[3] |
Physical and Structural Properties
Boronic acids are generally white or off-white crystalline solids.[4] The solubility of phenylboronic acids is highly dependent on their substitution. While unsubstituted phenylboronic acid has limited solubility in water (approx. 10 g/L), the presence of the long C7 alkyl chain in the heptyloxy group significantly increases its lipophilicity, rendering it highly soluble in polar organic solvents like THF, DMF, and alcohols, but poorly soluble in water and nonpolar hydrocarbons.[4][5]
In the solid state, phenylboronic acids typically form hydrogen-bonded dimers or extended networks.[2] The boronic acid group itself is known to be twisted relative to the plane of the benzene ring.[6] This conformational flexibility is an important consideration in computational modeling and drug design.
A key chemical feature of boronic acids is their mild Lewis acidity.[4] At physiological pH, they exist in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate species formed by the addition of a hydroxide ion.[7] This equilibrium is fundamental to their mechanism of action in many biological systems.
Chemical Reactivity and Synthetic Utility
The synthetic power of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is centered on its participation in palladium-catalyzed cross-coupling reactions, which provide a robust method for constructing complex molecular architectures.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[1] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[7][8]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic moiety from the boronic acid (in its activated boronate form) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, regenerating the Pd(0) catalyst and forming the new biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative coupling between (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid and a generic aryl bromide. Note: This is a general guideline and must be adapted and optimized for specific substrates.
Reagents & Equipment:
-
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling with nitrogen or argon for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Other Reactions
-
Boronic Ester Formation: The boronic acid can react with diols, such as pinacol or ethylene glycol, to form cyclic boronic esters (boronates).[9] These esters often exhibit enhanced stability and are sometimes preferred for purification or in specific coupling reactions.[10]
-
Dehydration: Like other boronic acids, this compound can undergo thermal dehydration to form its corresponding trimeric anhydride, a boroxine.[4] This is a reversible process, and the boroxine is readily hydrolyzed back to the boronic acid in the presence of water.
Applications in Research and Development
The specific structural motifs of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid make it a strategic component in the synthesis of high-value molecules.
Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into drug candidates has gained significant traction, with five FDA-approved drugs featuring this moiety as of 2020.[11] Boronic acids can act as transition-state mimics, forming reversible covalent bonds with catalytic serine, threonine, or cysteine residues in enzyme active sites, leading to potent inhibition.[12]
-
Pharmacokinetic Modulation: The 2,3-difluorophenyl pattern is a bioisostere for other phenyl substitutions and is used by medicinal chemists to block sites of metabolism, improve metabolic stability, and modulate the pKa of nearby functional groups.
-
Lipophilicity and Permeability: The long heptyloxy chain provides significant lipophilicity. This is a critical parameter for tuning a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cell membranes and reach its biological target.
-
Scaffold for Complex Molecules: This reagent serves as a key starting point for synthesizing complex biaryl structures that are common cores in pharmaceuticals targeting a wide range of diseases.[7]
Materials Science
Fluorinated biaryl compounds with long alkyl chains are of great interest in materials science, particularly for applications in:
-
Liquid Crystals: The rigid, anisotropic biaryl core combined with a flexible alkyl chain is a classic design principle for liquid crystalline materials.
-
Organic Electronics: The electronic properties of the difluorinated aromatic system can be harnessed in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other semiconductor applications.
Stability, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity and reactivity of boronic acids.
-
Stability: Boronic acids are susceptible to oxidation, which can cleave the carbon-boron bond.[13] They can also slowly dehydrate to form boroxines upon storage, especially if exposed to heat or non-anhydrous conditions. While this is often reversible, it changes the molecular weight and can complicate stoichiometry calculations.
-
Storage: For long-term stability, (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid should be stored sealed in a dry environment, protected from light and air. Refrigeration at 2-8°C is recommended.[3]
-
Safety: Phenylboronic acids are generally considered irritants and are harmful if swallowed.[14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a Suzuki-Miyaura coupling experiment using this reagent.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid is a sophisticated and versatile chemical tool. Its value is derived not just from its capacity to participate in the robust Suzuki-Miyaura coupling, but from the specific combination of its substituents. The difluoro pattern offers a means to fine-tune electronic properties and metabolic stability, while the heptyloxy chain provides control over lipophilicity and physical properties. For scientists in drug discovery and materials development, this reagent represents a strategic building block for accessing novel and complex molecular targets with desirable, tailored characteristics. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the key to unlocking its full synthetic potential.
References
-
G. F. S. Fernandes, C. F. T. Martins, M. de P. A. N. de Souza, W. A. Denny, and J. L. dos Santos, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, 2020. [Link]
-
PubChem, "Phenylboronic Acid," National Center for Biotechnology Information. [Link]
-
PubChem, "[2,3-Difluoro-4-(trifluoromethyl)phenyl]boronic acid," National Center for Biotechnology Information. [Link]
-
PubChem, "4-Fluorophenylboronic acid," National Center for Biotechnology Information. [Link]
-
Wikipedia, "Phenylboronic acid," Wikipedia, The Free Encyclopedia. [Link]
-
P. Horeglad, et al., "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity," Molecules, 2020. [Link]
-
A. Suzuki, "Organoborane coupling reactions (Suzuki coupling)," Proceedings of the Japan Academy, Series B, 2004. [Link]
-
M. K. Cyrański, et al., "2,3-Difluoro-4-formylphenylboronic Acid," Acta Crystallographica Section E, 2009. [Link]
-
MH Chem, "Suzuki Coupling Mechanism," YouTube. [Link]
-
A. Sporzyński, et al., "Solubility of phenylboronic compounds in water," Journal of Chemical & Engineering Data, 2017. [Link]
- Google Patents, "Process for the preparation of substituted phenylboronic acids," Google P
-
T. L. Collier, et al., "Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride," Chemical Science, 2019. [Link]
-
Chemical & Engineering News, "Masking Boronic Acids for Suzuki Coupling," YouTube. [Link]
-
ResearchGate, "4,4-Difluoro-4-bora-3a,4a-diaza- s -indacene (BODIPY) Dyes Modified for Extended Conjugation and Restricted Bond Rotations," ResearchGate. [Link]
- Google Patents, "Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid," Google P
-
N. Gürbüz, et al., "C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes," Dalton Transactions, 2017. [Link]
-
ResearchGate, "Solubility of investigated compounds in water. Phenylboronic acid...," ResearchGate. [Link]
-
Chem Help ASAP, "Suzuki cross-coupling reaction," YouTube. [Link]
-
A. A. Ammann, et al., "Boronic acid with high oxidative stability and utility in biological contexts," Proceedings of the National Academy of Sciences, 2019. [Link]
-
S. Das, et al., "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective," Molecules, 2022. [Link]
-
J. Plescia and N. Moitessier, "Design and discovery of boronic acid drugs," European Journal of Medicinal Chemistry, 2020. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 3. 147222-88-6|(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. 2,3-Difluoro-4-formylphenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]




